Discovery and isolation of Asperaculane B from Aspergillus aculeatus.
Discovery and isolation of Asperaculane B from Aspergillus aculeatus.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. The genus Aspergillus, in particular, is a well-established reservoir of novel natural products. This technical guide details the discovery, isolation, and characterization of Asperaculane B, a nordaucane sesquiterpenoid derived from the fungus Aspergillus aculeatus. This document provides a comprehensive overview of the experimental protocols employed in its isolation and purification, alongside a summary of its known biological activities and the analytical data that defined its structure.
Aspergillus aculeatus is a fungus belonging to the black Aspergilli group and is known for producing a variety of bioactive compounds.[1] In a 2015 study, researchers investigating the chemical constituents of A. aculeatus fermentation cultures successfully isolated and identified two new sesquiterpenoids, named Asperaculane A and Asperaculane B.[1][2][3] This guide will focus on the methodologies and findings related to Asperaculane B.
Experimental Protocols
Fungal Fermentation and Extraction
The production of Asperaculane B was achieved through the solid-state fermentation of Aspergillus aculeatus.
1. Fungal Strain and Culture Conditions:
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Organism: Aspergillus aculeatus.
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Fermentation Medium: Solid rice medium.
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Incubation: The fungus was cultured for a period sufficient to allow for the production of secondary metabolites.
2. Extraction of Fungal Metabolites:
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The solid fermentation culture was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1]
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The resulting extract was evaporated to dryness.
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The residue was then partitioned with ethyl acetate (EtOAc) to isolate a crude extract containing the desired compounds.[1]
Isolation and Purification of Asperaculane B
The crude ethyl acetate extract was subjected to a multi-step purification process to isolate Asperaculane B.
1. Silica Gel Column Chromatography:
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The EtOAc extract was first fractionated using silica gel column chromatography.
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A gradient of solvents with increasing polarity was used to elute different fractions.
2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Fractions containing Asperaculane B from the silica gel column were further purified by preparative RP-HPLC.[2]
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Column: Phenomenex Luna 5 μm C18(2), 250 × 10 mm.[2]
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Mobile Phase: A gradient of acetonitrile (MeCN) in 5% MeCN/H₂O, both containing 0.05% trifluoroacetic acid (TFA).[2]
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Gradient: 0–40% B over 20 min, 40–100% B from 20 to 40 min, held at 100% B for 2 min, then back to 0% B over 2 min.[2]
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Flow Rate: 5.0 mL/min.[2]
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Detection: UV at 254 nm.[2]
Structural Elucidation and Data
The chemical structure of Asperaculane B was determined through a combination of spectroscopic techniques.
| Analytical Technique | Data for Asperaculane B | Reference |
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) | m/z [M+Na]⁺ 259.1312 (calculated for C₁₄H₂₀O₃Na, 259.1310) | [1] |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 6.81 (1H, s), 4.41 (1H, d, J = 7.8 Hz), 2.76 (1H, m), 2.45 (1H, m), 2.22 (1H, m), 2.05 (1H, m), 1.95 (1H, m), 1.85 (1H, m), 1.75 (1H, m), 1.65 (1H, m), 1.22 (3H, s), 1.05 (3H, d, J = 6.6 Hz) | [1] |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 200.1, 158.8, 138.9, 81.2, 50.1, 45.3, 41.2, 35.4, 32.1, 29.8, 25.4, 22.1, 18.7, 15.3 | [1] |
Biological Activity
Cytotoxicity
Asperaculane B was evaluated for its in vitro cytotoxic activity against two cell lines.[1][4][3]
| Cell Line | Description | Activity of Asperaculane B | Reference |
| HeLa | Human cervical cancer cell line | No significant cytotoxicity observed | [1] |
| CHO | Chinese hamster ovary cell line | No significant cytotoxicity observed | [1] |
MTT Assay Protocol for Cytotoxicity Screening:
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Cell Seeding: HeLa and CHO cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
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Compound Treatment: Cells were treated with various concentrations of Asperaculane B and incubated for 72 hours.
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MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
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Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
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Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells.
Antimalarial Activity
Subsequent studies revealed that Asperaculane B possesses significant antimalarial properties. It was found to inhibit both the transmission of Plasmodium falciparum to mosquitoes and the development of the asexual stage of the parasite.[4][5]
| Activity | IC₅₀ Value | Reference |
| P. falciparum Transmission Inhibition | 7.89 µM | [4][5] |
| Asexual P. falciparum Development Inhibition | 3 µM | [4][5] |
Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by Asperaculane B are still under investigation. However, its antimalarial activity is not attributed to general cytotoxicity.[4] Research suggests that Asperaculane B may exert its transmission-blocking effect by interfering with the interaction between the Anopheles gambiae fibrinogen-related protein 1 (FREP1) and the Plasmodium parasite.[4] This interaction is crucial for the parasite to infect the mosquito midgut.
While specific signaling cascades for Asperaculane B have not been elucidated, other sesquiterpenoids have been shown to modulate key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[6][7] The unique biological profile of Asperaculane B warrants further investigation into its molecular targets and effects on cellular signaling.
Conclusion
Asperaculane B represents a noteworthy discovery from Aspergillus aculeatus. Its unique nordaucane sesquiterpenoid structure, coupled with its promising dual-action antimalarial activity and low cytotoxicity, positions it as a valuable lead compound for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to replicate its isolation and to further explore its therapeutic potential and underlying mechanisms of action. Future studies are warranted to fully elucidate the signaling pathways affected by Asperaculane B and to optimize its structure for enhanced efficacy and drug-like properties.
References
- 1. Fungal Metabolite Asperaculane B Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
